AR Binding Affinity and Transcriptional Activation: Ostarine vs. Andarine, RAD140, LGD-4033
Ostarine exhibits a measured androgen receptor binding Ki of 3.8 nM, which positions it in the moderate affinity tier among clinically studied SARMs [1]. In a comparative study of 15 SARMs using a tandem yeast-HEK293-HuH7 AR bioassay platform, Ostarine demonstrated moderate intrinsic AR bioactivity in yeast that increased dramatically with active metabolism, indicating a prodrug-like metabolic activation profile that distinguishes it from direct-acting AR agonists [2]. At 10 nM concentration, Ostarine modulates AR transcriptional activity in CV-1 cells to 94–100% of the activation achieved by 1 nM DHT, establishing its efficacy as a full AR agonist in this cellular context [1]. Comparator S-23 has a reported AR Ki of 1.7 nM [3], indicating tighter binding; however, the functional consequence of this binding affinity difference on tissue selectivity and clinical safety cannot be directly extrapolated without corresponding in vivo selectivity data.
| Evidence Dimension | AR binding affinity (Ki) and transcriptional activation efficacy |
|---|---|
| Target Compound Data | Ki = 3.8 nM; transcriptional activation = 94–100% of 1 nM DHT |
| Comparator Or Baseline | S-23 Ki = 1.7 nM; DHT (baseline control) |
| Quantified Difference | S-23 binds with ~2.2-fold higher affinity; Ostarine achieves near-equivalent transcriptional activation to DHT |
| Conditions | In vitro competitive binding assay; CV-1 cell AR cotransfection reporter assay |
Why This Matters
Procurement decisions for mechanistic research require explicit Ki values to ensure appropriate receptor occupancy in experimental systems; Ostarine's moderate affinity may confer distinct tissue partitioning kinetics compared to high-affinity analogs.
- [1] Kim J, Wu D, Hwang DJ, Miller DD, Dalton JT. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. J Pharmacol Exp Ther. 2005;315(1):230-239. View Source
- [2] Endocrine Abstracts. Bioassay-based characterization of novel androgens. 20th European Congress of Endocrinology; 2018; Barcelona, Spain. Endocrine Abstracts (2018) 56 GP218. View Source
- [3] ADOQ Bioscience. S-23 product information: selective androgen receptor modulator with Ki value of 1.7 nM. View Source
